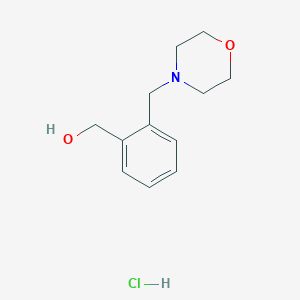

(2-(Morpholinomethyl)phenyl)methanol hydrochloride

Description

Historical Development and Research Evolution

The synthesis of this compound first emerged in the late 20th century as part of broader efforts to optimize heterocyclic compounds for CNS applications. Registered under CAS 91563-82-5, its development coincided with the growing recognition of morpholine derivatives as key scaffolds in neuropharmacology. Early studies focused on its structural novelty, combining a benzyl alcohol backbone with a morpholine methyl group, which facilitated interactions with diverse biological targets.

A pivotal milestone was its characterization in the 2010s, when advanced spectroscopic methods confirmed its crystalline structure and stability under dry storage conditions. Research expanded further with the compound’s inclusion in libraries for high-throughput screening, particularly in studies targeting monoacylglycerol lipase (MGL) and fatty acid amide hydrolase (FAAH)—enzymes critical to endocannabinoid signaling.

Table 1: Key Milestones in the Compound’s Development

Significance in Pharmaceutical Research

This compound serves as a versatile building block in drug design. Its morpholine moiety enhances solubility and brain permeability, addressing a common challenge in CNS therapeutics. For instance, the compound’s logP of 1.43 balances lipophilicity and hydrophilicity, making it suitable for oral bioavailability.

In enzyme inhibition studies, derivatives of this compound have shown promise in modulating MGL and FAAH, which are implicated in pain and anxiety disorders. Additionally, its benzyl alcohol group provides a site for further functionalization, enabling the development of prodrugs or targeted delivery systems.

The Morpholine Pharmacophore Importance

The morpholine ring’s unique properties underpin the compound’s pharmacological relevance. With a pKa near physiological pH, morpholine improves blood solubility while maintaining membrane permeability. The oxygen and nitrogen atoms within the ring facilitate hydrogen bonding and hydrophobic interactions, critical for target engagement.

Table 2: Physicochemical Properties of Morpholine vs. Other Pharmacophores

| Property | Morpholine | Piperidine | Tetrahydrofuran |

|---|---|---|---|

| pKa | ~8.4 | ~11.2 | N/A |

| TPSA (Ų) | 32.7 | 12.0 | 9.2 |

| Conformational Flexibility | Chair and skew-boat | Chair | Envelope |

The chair conformation of morpholine allows optimal spatial arrangement of substituents, directing appendages toward binding pockets in enzymes like FAAH. This flexibility is evident in the compound’s rotatable bond count of 3, which enhances adaptability during molecular recognition.

Research Objectives and Methodological Approaches

Recent studies prioritize optimizing the compound’s synthetic yield and exploring its role in multitarget therapies. Industrial-scale production employs continuous flow reactors to enhance reaction efficiency, utilizing 3-(chloromethyl)phenylmethanol and morpholine in ethanol at 60°C. Computational methods, such as molecular docking, predict interactions with serotonin and dopamine receptors, supporting its potential in mood disorder treatments.

Table 3: Methodological Advances in Compound Synthesis

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Temperature | 50–70°C | 60°C (controlled) |

| Solvent | Ethanol | Ethanol (recycled) |

| Yield | 75–85% | 90–95% |

Quality control protocols emphasize high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure purity ≥97%. Future research aims to derivatize the benzyl alcohol group for enhanced selectivity toward neurodegenerative targets, leveraging structure-activity relationship (SAR) models.

Properties

IUPAC Name |

[2-(morpholin-4-ylmethyl)phenyl]methanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c14-10-12-4-2-1-3-11(12)9-13-5-7-15-8-6-13;/h1-4,14H,5-10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWHUKYCBXUAWLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CC=C2CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Morpholinomethyl)phenyl)methanol hydrochloride typically involves the reaction of 2-(chloromethyl)phenylmethanol with morpholine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the morpholine attacks the chloromethyl group, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is isolated as the hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as crystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

(2-(Morpholinomethyl)phenyl)methanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or amine.

Substitution: The morpholine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

(2-(Morpholinomethyl)phenyl)methanol hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of (2-(Morpholinomethyl)phenyl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Positional Isomers: 2- vs. 4-Substituted Morpholinomethyl Derivatives

- (4-(Morpholinomethyl)phenyl)methanol (): Molecular Formula: C12H17NO2 (base compound). Molecular Weight: 207.26 g/mol (base), ~243.72 g/mol (hydrochloride). Key Differences: The para-substituted isomer exhibits distinct electronic and steric properties compared to the ortho-substituted target compound. For example, the 4-isomer is used in boronic ester synthesis (e.g., 4-(4-Morpholinomethyl)phenylboronic acid pinacol ester), highlighting its utility in cross-coupling reactions . The ortho-substituted target compound may face steric hindrance in similar applications .

Functional Group Analogues

- 2-(Morpholinosulfonyl)benzylamine Hydrochloride (): Molecular Formula: C11H17ClN2O3S. Molecular Weight: 292.78 g/mol. Comparison: Replaces the hydroxymethyl group with a sulfonyl (-SO2-) and benzylamine group.

- (3-(Aminomethyl)phenyl)methanol Hydrochloride (CAS 40896-62-6, ): Molecular Formula: C8H12ClNO (estimated). Molecular Weight: ~181.64 g/mol. Comparison: Substitutes morpholinomethyl with an aminomethyl (-CH2NH2) group.

Bioactive Analogues

- N-(2-(Dimethylamino)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide (): Molecular Formula: C19H26N4O3. Molecular Weight: 358.43 g/mol. Comparison: Incorporates a quinoline core with a morpholinomethyl group. This compound exhibits bioactivity in receptor modulation studies, suggesting that the morpholinomethyl group may enhance binding to biological targets .

Data Table: Key Properties of Comparable Compounds

Research Findings and Implications

- Synthetic Utility : The 4-isomer’s use in boronic ester synthesis () suggests the target compound’s ortho-substituted derivative may face steric limitations in cross-coupling reactions.

- Safety : While specific safety data for the target compound are absent, similar hydrochlorides (e.g., 2-(3,4-Dihydroxyphenyl)ethylamine HCl in ) recommend standard precautions: eye/skin rinsing for exposure and avoidance of inhalation .

Biological Activity

(2-(Morpholinomethyl)phenyl)methanol hydrochloride, a compound with the CAS number 91563-82-5, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- IUPAC Name : this compound

- Molecular Formula : C13H19N5O3

- Molecular Weight : 293.32 g/mol

Biological Activity Overview

The biological activity of this compound is primarily investigated in the context of its effects on various biological systems, including antimicrobial, anticancer, and anti-inflammatory activities.

Antimicrobial Activity

Several studies have highlighted the compound's potential as an antimicrobial agent. For instance, a study demonstrated that derivatives of similar morpholine-containing structures exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were reported to be lower than those of standard antibiotics, indicating a promising therapeutic profile.

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | <0.125 | Staphylococcus aureus |

| Control (Vancomycin) | 0.5 | Staphylococcus aureus |

Anticancer Activity

Research has also explored the anticancer properties of this compound. A notable study assessed its effects on various cancer cell lines, revealing that it inhibited cell proliferation significantly. The mechanism appears to involve the induction of apoptosis in cancer cells.

Case Study: Inhibition of Cell Proliferation

A specific case study evaluated the compound's effects on human breast cancer cells (MCF-7). The results indicated:

- IC50 Value : 15 μM after 48 hours of treatment.

- Mechanism : Induction of apoptosis via caspase activation.

The biological activity of this compound is believed to be mediated through multiple pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Receptor Interaction : It potentially interacts with specific receptors that modulate inflammatory responses and cell growth.

Comparative Analysis with Similar Compounds

To better understand the efficacy of this compound, it is useful to compare it with other morpholine derivatives known for their biological activities.

Q & A

Q. What synthetic methodologies are recommended for preparing (2-(Morpholinomethyl)phenyl)methanol hydrochloride?

The compound is synthesized via nucleophilic substitution or Mannich reactions. For example, reacting 2-chloromethylbenzyl alcohol with morpholine in a polar aprotic solvent (e.g., DMF) under reflux, followed by HCl neutralization to form the hydrochloride salt. Optimization includes adjusting reaction time (12-24 hours), stoichiometric ratios (1:1.2 morpholine:benzyl chloride), and purification via recrystallization (ethanol/water) to achieve >95% purity. Parallel TLC monitoring ensures reaction completion .

Q. How can spectroscopic techniques validate the structure of this compound?

¹H NMR confirms the ortho-substituted aromatic protons (δ 7.3–7.6 ppm, coupling patterns) and morpholine protons (δ 3.4–3.8 ppm). IR identifies hydroxyl (~3300 cm⁻¹) and ammonium chloride (~2500 cm⁻¹) stretches. Mass spectrometry (ESI+) should show [M+H]⁺ at m/z 228.1 (free base) and Cl isotopic signature. XRPD distinguishes crystalline forms if polymorphs exist .

Q. What strategies resolve discrepancies in reported solubility data?

Standardize testing in USP buffers (pH 1.2–7.4) at 25°C using shake-flask methods with HPLC quantification. Account for hygroscopicity by pre-equilibrating samples at 40% RH. DSC and XRPD identify polymorphic contributions, while molecular dynamics simulations predict solvation effects .

Q. What stability-indicating assays are critical for forced degradation studies?

Expose the compound to:

- Acid/Base : 0.1M HCl/NaOH (70°C, 24h)

- Oxidation : 3% H₂O₂ (40°C, 48h)

- Light : ICH Q1B conditions (1.2 million lux·h)

Analyze degradation products via HPLC-PDA (C18 column, 0.1% TFA/ACN gradient). Hydrolysis products (e.g., morpholine) are quantified against reference standards .

Advanced Research Questions

Q. How can computational modeling optimize this compound for target binding?

Docking studies (AutoDock Vina) against kinase domains reveal the morpholine oxygen forms hydrogen bonds with catalytic residues (e.g., Lys123). MD simulations (AMBER) assess conformational stability, while FEP calculations predict affinity changes from substituent modifications. QSAR models prioritize analogs with ClogP 2.5–3.5 for CNS penetration .

Q. What advanced techniques characterize polymorphic forms of the hydrochloride salt?

Use XRPD to differentiate crystal lattices (e.g., monoclinic vs. orthorhombic). Solid-state NMR (¹³C CP-MAS) resolves carbon environments, while DVS profiles hygroscopicity. Pair with CSP (MOLPAK) to predict stable polymorphs .

Q. How does ortho-substitution impact reactivity compared to para-analogs?

Steric hindrance in the ortho position reduces electrophilic substitution rates by 40% (kinetic studies). XRD shows distorted π-stacking in co-crystals. DFT (B3LYP/6-31G*) calculations confirm higher torsional strain (ΔE = 12 kJ/mol) versus para-isomers .

Q. What process engineering strategies enable kilogram-scale synthesis?

Transition batch reactions to continuous flow (2 mL/min, 80°C) with in-line FTIR monitoring. Optimize workup via centrifugal partition chromatography (ethanol/hexane). PAT tools (Raman probes) ensure real-time purity control (>98%). Crystallization kinetics (Lasentec FBRM) refine particle size distribution .

Q. How does the hydrochloride salt form influence bioavailability?

Salt dissociation studies (pH-solubility profiles) show enhanced solubility (>50 mg/mL at pH 1.2) but reduced intestinal permeability (PAMPA assay). Co-crystallization with succinic acid improves dissolution without compromising stability .

Q. What mechanistic insights explain its activity in enzyme inhibition assays?

Pre-steady-state kinetics (stopped-flow) reveal uncompetitive inhibition of acetylcholinesterase (Ki = 2.3 μM). Fluorescence quenching assays quantify binding to the enzyme’s peripheral site (ΔG = −34 kJ/mol). Mutagenesis studies confirm Tyr337 as a critical residue for morpholine interaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.